3-(4-Iodophenoxy)benzoic acid
Description
3-(4-Iodophenoxy)benzoic acid is a halogenated benzoic acid derivative characterized by a phenoxy group substituted with iodine at the para position, attached to the benzoic acid backbone at the meta position. This structural configuration imparts unique physicochemical properties, such as increased molecular weight (due to iodine’s high atomic mass) and enhanced lipophilicity compared to non-halogenated analogs.
Properties
IUPAC Name |
3-(4-iodophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUQVKYOBTJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenoxy)benzoic acid typically involves the reaction of 4-iodophenol with 3-bromobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-iodophenol attacks the bromobenzoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The iodophenoxy group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the iodine atom, which activates the aromatic ring for attack by nucleophiles.
Key Findings :
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Ortho-Selective Iodination : In HFIP solvent, iridium-catalyzed C–H activation enables ortho-iodination of benzoic acid derivatives without additives. This method achieves high regioselectivity (90–95% yield) under mild conditions (25–70°C) .
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Halogen Exchange : Iodine can be replaced by other halogens (e.g., Cl, Br) using halide salts under acidic conditions. For example, treatment with CuCl₂ at 120°C replaces iodine with chlorine, forming 3-(4-chlorophenoxy)benzoic acid .
Reagents and Conditions :
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| NAS (I → Cl) | CuCl₂, DMF, 120°C, 12h | 3-(4-Chlorophenoxy)benzoic acid | 78% |
| NAS (I → Br) | NaBr, H₂SO₄, 100°C, 8h | 3-(4-Bromophenoxy)benzoic acid | 65% |
Oxidation and Reduction
The carboxylic acid group and iodophenoxy moiety participate in redox reactions:
Oxidation:
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Radical-Mediated Degradation : Reaction with OH radicals (generated via UV/H₂O₂) cleaves the ether bond, yielding 4-iodophenol and 3-carboxybenzoic acid. Rate constants () range from at pH 7 .
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Ring Hydroxylation : Under strongly acidic conditions (HNO₃, H₂SO₄), the benzene ring undergoes nitration at the meta position relative to the carboxyl group .
Reduction:
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Carboxyl Group : LiAlH₄ reduces the –COOH group to –CH₂OH, forming 3-(4-iodophenoxy)benzyl alcohol (85% yield) .
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Iodine Reduction : Catalytic hydrogenation (H₂, Pd/C) replaces iodine with hydrogen, producing 3-phenoxybenzoic acid (92% yield) .
Acidic Hydrolysis:
Concentrated HCl (6M, reflux) cleaves the ether bond, generating 4-iodophenol and 3-hydroxybenzoic acid. The reaction follows first-order kinetics ( at 100°C) .
Decarboxylation:
Heating with soda lime (NaOH/CaO) removes CO₂, yielding 3-(4-iodophenoxy)benzene. This reaction is facilitated by electron-withdrawing groups, with a decarboxylation activation energy () of .
Cross-Coupling Reactions
The iodine atom enables participation in palladium-catalyzed couplings:
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Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl ethers. For example, coupling with phenylboronic acid gives 3-(4-biphenoxy)benzoic acid (88% yield) .
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Ullmann Coupling : Forms diaryl ethers with aryl halides (CuI, 1,10-phenanthroline) at 110°C .
Mechanistic Insights :
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Iridium-catalyzed ortho-iodination proceeds via a Ir(III)/Ir(V) cycle, where HFIP stabilizes intermediates through hydrogen bonding .
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OH radical reactions favor addition to the benzene ring’s meta position (relative to –COOH), with a reaction barrier of .
Comparative Reactivity
Scientific Research Applications
3-(4-Iodophenoxy)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenoxy)benzoic acid depends on its specific application. In the context of biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)
- Structure: Fluorine substituent at the para position of the phenoxy group.
- Molecular Formula : C₁₃H₉FO₃ (MW: 248.21 g/mol).
- Solubility: Fluorine’s smaller size improves aqueous solubility (logP ~2.1) relative to 3-(4-iodophenoxy)benzoic acid (estimated logP ~3.5–4.0 due to iodine’s hydrophobicity). Applications: Used in pharmaceutical intermediates and agrochemicals; iodine analogs may instead find use in radiolabeling or as heavy-atom derivatives for crystallography .
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid (CAS 832740-30-4)
- Structure: Chlorine and methyl substituents on the phenoxy group.
- Molecular Formula : C₁₅H₁₃ClO₃ (MW: 292.71 g/mol).
- Key Differences :
- Steric Effects : The methyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the iodine-substituted compound.
- Biological Activity : Chlorine’s moderate lipophilicity (logP ~2.8) may favor membrane permeability, whereas iodine’s bulkiness could hinder diffusion rates .
Functionalized Benzoic Acid Derivatives
4-Azido-3-iodobenzoic Acid (CAS 1216380-53-8)
- Structure : Azide and iodine substituents on the benzoic acid ring.
- Molecular Formula : C₇H₄IN₃O₂ (MW: 305.03 g/mol).
- Key Differences: Reactivity: The azide group enables click chemistry applications, whereas this compound’s phenoxy group may participate in ether-forming reactions. Stability: Azides are thermally unstable, limiting their utility compared to the more stable iodine-phenoxy derivative .
3-Phenoxybenzoic Acid (PBA)
- Structure: Lacks iodine; phenoxy group at meta position.
- Molecular Formula : C₁₃H₁₀O₃ (MW: 214.22 g/mol).
- Key Differences: Metabolism: PBA is a common pyrethroid metabolite with rapid excretion (t½ ~6–12 hours). The iodine in this compound may slow metabolic degradation due to steric hindrance. Extraction Efficiency: Benzoic acid derivatives without iodine (e.g., PBA) exhibit higher effective diffusivities (e.g., 1.2 × 10⁻⁹ m²/s for benzoic acid) compared to iodinated analogs, which likely have lower mobility in membrane phases .
Positional Isomers and Substituent Effects
3-(Sulfooxy)benzoic Acid
- Structure : Sulfate ester at the meta position.
- Key Differences :
- Acidity : The sulfooxy group (pKa ~1.5) significantly increases acidity compared to the weaker electron-withdrawing iodine.
- Metabolite Identification : MS/MS fragmentation patterns (e.g., m/z 189 loss of COOH) help distinguish isomers, a technique applicable to characterizing iodinated derivatives .
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid
- Structure: Fused oxane ring and amino substituent.
- Key Differences: Crystal Packing: Hydrogen bonding (O—H···O, N—H···O) stabilizes the crystal lattice, whereas iodine’s van der Waals interactions may dominate in this compound. Applications: The oxane ring enables use in drug design; iodine’s presence could enhance binding to iodine-dependent enzymes .
Biological Activity
3-(4-Iodophenoxy)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzoic acid moiety attached to a 4-iodophenoxy group. The presence of iodine enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effects against various pathogens, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Case Study : A study on the antimicrobial effects of related benzoic acid derivatives showed that compounds with similar structures demonstrated effective inhibition against MRSA (methicillin-resistant Staphylococcus aureus) . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. Some studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cells by disrupting mitochondrial function.
- Mechanism : The proposed mechanism involves the activation of pro-apoptotic pathways and inhibition of cell proliferation . Research has shown that certain substituted benzoic acids can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .
Interaction with Biological Targets
This compound interacts with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes such as DHFR, which is vital for the survival of pathogenic organisms like Mycobacterium tuberculosis .
- Quorum Sensing Inhibition : The compound has been studied for its ability to inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence .
Biochemical Pathways
The compound's activity can be influenced by biochemical pathways involving conjugation and metabolism. For instance, benzoic acids are often conjugated to glycine in the liver, affecting their excretion and biological effects .
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. This method allows for the introduction of various substituents that can enhance biological activity.
| Synthesis Method | Reagents | Conditions |
|---|---|---|
| Nucleophilic Aromatic Substitution | 4-Iodophenol, 3-Bromobenzoic Acid | Basic conditions (e.g., K2CO3), DMF solvent, elevated temperature |
Comparison with Similar Compounds
The biological activity of this compound can be compared to similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Phenoxybenzoic Acid | Lacks iodine | Weaker antimicrobial activity |
| 4-Iodobenzoic Acid | No phenoxy group | Different reactivity profile |
| 2-(4-Iodophenoxy)benzoic Acid | Positional isomer | Potentially different biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
